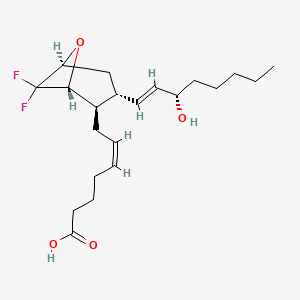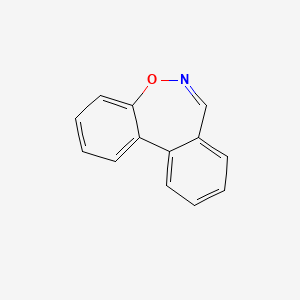
Dibenzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzoxazepine, also known as dibenzo[b,f][1,4]oxazepine, is a tricyclic compound that has garnered significant interest due to its diverse pharmacological activities. It is structurally characterized by a fused tricyclic system containing an oxazepine ring. This compound is known for its applications in various fields, including medicine, where it is used as an antipsychotic agent and a riot control agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of dibenzoxazepine and its derivatives. Some notable methods include:
Cyclocondensation: This involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted to this compound derivatives.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the desired tricyclic structure.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient method for synthesizing this compound derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Microwave-assisted synthesis and copper-catalyzed reactions are particularly attractive for industrial applications due to their efficiency and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Dibenzoxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups under appropriate conditions.
Cycloaddition: As mentioned earlier, 1,3-dipolar cycloaddition is a common reaction for forming this compound derivatives.
Common reagents and conditions used in these reactions include basic or acidic catalysts, organic solvents like toluene or dimethylformamide, and specific temperature and pressure conditions to optimize the reaction yields .
Aplicaciones Científicas De Investigación
Dibenzoxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds.
Biology: this compound derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Medicine: It is used as an antipsychotic agent (e.g., loxapine) and a riot control agent (e.g., CR gas). .
Mecanismo De Acción
The mechanism of action of dibenzoxazepine varies depending on its specific application:
Antipsychotic Agent: As an antipsychotic, this compound (e.g., loxapine) acts primarily by antagonizing dopamine and serotonin receptors. .
Riot Control Agent: As a riot control agent (e.g., CR gas), this compound induces neurogenic inflammation, causing pain, capillary leakage, edema, mucous production, and bronchoconstriction.
Comparación Con Compuestos Similares
Dibenzoxazepine can be compared with other tricyclic compounds, such as:
Clozapine: Similar to loxapine, clozapine is another tricyclic antipsychotic with a dibenzodiazepine structure.
Imipramine: A tricyclic antidepressant with a dibenzazepine structure. While both compounds have tricyclic cores, their therapeutic uses and mechanisms of action differ significantly.
Carbamazepine: An anticonvulsant with a dibenzazepine structure. It is used primarily for epilepsy and neuropathic pain, contrasting with the antipsychotic and riot control applications of this compound.
Propiedades
Fórmula molecular |
C13H9NO |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
benzo[d][1,2]benzoxazepine |
InChI |
InChI=1S/C13H9NO/c1-2-6-11-10(5-1)9-14-15-13-8-4-3-7-12(11)13/h1-9H |
Clave InChI |
RVSGRNKUJJUAPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NOC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



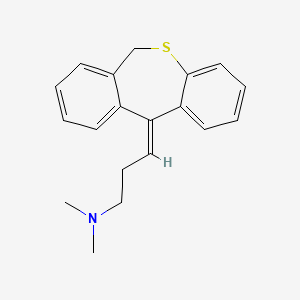
![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;hydrate;hydrochloride](/img/structure/B10770138.png)
![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B10770144.png)
![3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide](/img/structure/B10770148.png)
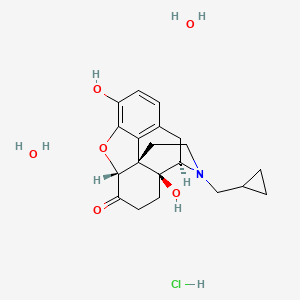
![[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide](/img/structure/B10770158.png)
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)
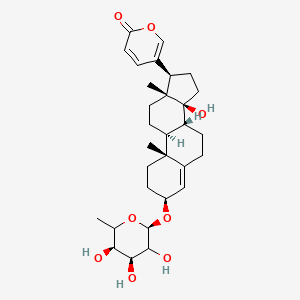
![(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile](/img/structure/B10770186.png)
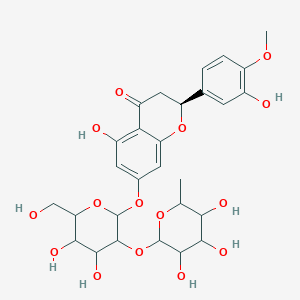
![5-((3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one](/img/structure/B10770205.png)
![3-[1-Butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]-1-{4-[(dimethylamino)methyl]-2,6-bis(propan-2-yl)phenyl}urea hydrochloride](/img/structure/B10770228.png)
